molecular formula C9H7NO5 B1426929 5-Nitro-2,3-dihydro-1-benzofuran-3-carboxylic acid CAS No. 1343497-45-9

5-Nitro-2,3-dihydro-1-benzofuran-3-carboxylic acid

Cat. No. B1426929
CAS RN: 1343497-45-9
M. Wt: 209.16 g/mol
InChI Key: SSOXGAJFKZQCAD-UHFFFAOYSA-N
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Description

5-Nitro-2,3-dihydro-1-benzofuran-3-carboxylic acid is a chemical compound with the CAS Number: 1343497-45-9 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of benzofuran derivatives, including 5-Nitro-2,3-dihydro-1-benzofuran-3-carboxylic acid, has been a topic of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular weight of 5-Nitro-2,3-dihydro-1-benzofuran-3-carboxylic acid is 209.16 . The InChI key can be found in the properties of the compound .


Chemical Reactions Analysis

Benzofuran compounds, including 5-Nitro-2,3-dihydro-1-benzofuran-3-carboxylic acid, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The 5- or 6-position of the nucleus may be unsubstituted, and substituents with halogens, nitro and hydroxyl groups have also displayed potent antibacterial activity .


Physical And Chemical Properties Analysis

5-Nitro-2,3-dihydro-1-benzofuran-3-carboxylic acid is a powder at room temperature . The storage temperature is at room temperature .

Scientific Research Applications

Antimicrobial Activity

5-Nitro-2,3-dihydro-1-benzofuran-3-carboxylic acid: has been identified as a potential scaffold for antimicrobial agents . The nitro group at the 5-position of the benzofuran nucleus enhances the compound’s ability to act against various bacterial strains. This makes it a valuable candidate for the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern.

Anticancer Properties

Benzofuran derivatives, including those with a nitro group, have shown promising anticancer activities . They can inhibit the growth of various cancer cell lines, such as leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer. The presence of the nitro group may contribute to the cytotoxic effects against cancer cells, making it a significant area of research for cancer therapy.

Antiviral Activity

Recent studies have indicated that benzofuran derivatives exhibit antiviral activities . The structural complexity and the presence of functional groups like the nitro group may interfere with viral replication, presenting a pathway for the development of novel antiviral drugs.

Drug Development and Synthesis

Benzofuran derivatives, including 5-Nitro-2,3-dihydro-1-benzofuran-3-carboxylic acid , are important intermediates in drug synthesis . They serve as building blocks for the construction of complex drug molecules, highlighting their significance in pharmaceutical chemistry.

Safety And Hazards

The safety information for 5-Nitro-2,3-dihydro-1-benzofuran-3-carboxylic acid indicates that it has a GHS07 pictogram and a signal word of "Warning" . The hazard statements and precautionary statements can be found in the MSDS .

Future Directions

Benzofuran compounds, including 5-Nitro-2,3-dihydro-1-benzofuran-3-carboxylic acid, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . They are considered potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

properties

IUPAC Name

5-nitro-2,3-dihydro-1-benzofuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO5/c11-9(12)7-4-15-8-2-1-5(10(13)14)3-6(7)8/h1-3,7H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOXGAJFKZQCAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C=CC(=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-2,3-dihydro-1-benzofuran-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Nitro-2,3-dihydro-1-benzofuran-3-carboxylic acid
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5-Nitro-2,3-dihydro-1-benzofuran-3-carboxylic acid
Reactant of Route 6
5-Nitro-2,3-dihydro-1-benzofuran-3-carboxylic acid

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